2-(Dimethylamino)-4-ethylpyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)-4-ethylpyrimidine-5-carboxylic acid is an organic compound with a pyrimidine ring structure. This compound is of interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The presence of both dimethylamino and carboxylic acid functional groups allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-4-ethylpyrimidine-5-carboxylic acid typically involves multi-step organic synthesis. One common method is the condensation of ethyl acetoacetate with guanidine to form 4-ethylpyrimidine-5-carboxylic acid, followed by the introduction of the dimethylamino group through nucleophilic substitution. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as crystallization or chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-4-ethylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
2-(Dimethylamino)-4-ethylpyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-4-ethylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: Used in polymer synthesis and drug delivery systems.
2-(Dimethylamino)ethanol: Known for its use in the production of surfactants and as a precursor in organic synthesis.
4,5-Bis(dimethylamino)quinoline:
Uniqueness
2-(Dimethylamino)-4-ethylpyrimidine-5-carboxylic acid is unique due to its combination of a pyrimidine ring with both dimethylamino and carboxylic acid functional groups. This structural feature allows it to participate in a wide range of chemical reactions and makes it a valuable compound for diverse applications in research and industry.
Properties
Molecular Formula |
C9H13N3O2 |
---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
2-(dimethylamino)-4-ethylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H13N3O2/c1-4-7-6(8(13)14)5-10-9(11-7)12(2)3/h5H,4H2,1-3H3,(H,13,14) |
InChI Key |
PODUDNCSUZLRDY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NC=C1C(=O)O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.